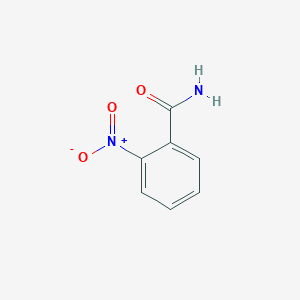

2-Nitrobenzamide

Description

Properties

IUPAC Name |

2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQWSOYKYFBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Record name | O-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025733 | |

| Record name | 2-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrobenzamide is a water solubility - <0.1 mg/mL at 64 °F. (NTP, 1992), Partially soluble in water (1.62 g/L at 25 deg C); [ChemIDplus] Tan crystalline powder; Soluble in water; [MSDSonline] | |

| Record name | O-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

603 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | O-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000809 [mmHg] | |

| Record name | 2-Nitrobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-15-1 | |

| Record name | O-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

349.9 °F (NTP, 1992) | |

| Record name | O-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzamide

This technical guide provides a comprehensive overview of the chemical properties of this compound, a key intermediate in organic synthesis. The document details its physicochemical characteristics, reactivity, and spectroscopic profile. It also includes illustrative experimental protocols and diagrams to support research and development activities.

Core Chemical Properties

This compound is a beige crystalline powder.[1][2] Its core chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 166.13 g/mol | |

| Melting Point | 174-178 °C | |

| Boiling Point | 317 °C | |

| Water Solubility | < 0.1 mg/mL (at 17.8 °C) | |

| pKa | 15.09 ± 0.50 (Predicted) | |

| Appearance | Beige crystalline powder | |

| CAS Number | 610-15-1 |

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques. While specific spectra can be accessed through databases, a summary of expected features is provided below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the amide protons can be broad and are dependent on the solvent and concentration used.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the amide and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and amide groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the amide, C=O stretching of the amide, and asymmetric and symmetric stretching of the N-O bonds in the nitro group.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ).

Reactivity and Stability

This compound's reactivity is primarily dictated by the interplay of the aromatic ring, the nitro group, and the amide functionality.

-

Amide Group Reactivity: As a typical amide, it can undergo hydrolysis to the corresponding carboxylic acid (2-nitrobenzoic acid) under acidic or basic conditions. Dehydration with agents like P₂O₅ or SOCl₂ will yield the corresponding nitrile (2-nitrobenzonitrile).

-

Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution. A key reaction is its reduction to an amino group (2-aminobenzamide), which is a critical step in the synthesis of various heterocyclic compounds.

-

General Reactivity Profile: this compound is a nitrated amide. Organic amides are very weak bases. They can react with strong reducing agents to form flammable gases. The combustion of this compound produces mixed oxides of nitrogen (NOx). It is incompatible with strong oxidizing agents and strong bases.

Reactivity of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, intended as a guide for laboratory practice.

Synthesis of this compound via Acyl Chloride

A common and effective method for synthesizing this compound is through the conversion of 2-nitrobenzoic acid to its acyl chloride, followed by amidation.

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Filtration apparatus

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).

-

Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases, indicating the formation of 2-nitrobenzoyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude 2-nitrobenzoyl chloride in a dry, inert solvent such as anhydrous DCM or THF.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add an excess of cold, concentrated aqueous ammonia to the solution with vigorous stirring. A precipitate of this compound will form.

-

Continue stirring the mixture for 1 hour, allowing it to slowly warm to room temperature.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any ammonium chloride.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Synthesis workflow for this compound.

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Biological and Pharmaceutical Relevance

While specific biological activities of this compound are not extensively documented, the nitrobenzamide scaffold is of significant interest in medicinal chemistry. The nitro group can play a crucial role in the bioactivity of these compounds.

The antimicrobial action of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within microbial cells. This process generates reactive nitrogen species (such as nitroso and hydroxylamine intermediates) that can cause cellular damage to DNA, proteins, and lipids, leading to cell death. It is hypothesized that this compound could exhibit similar properties, making it a precursor for developing novel therapeutic agents.

Hypothesized mechanism of antimicrobial action.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis. It has been used in the synthesis of novel fluorogenic chemosensors and quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates. The dual functionality of the amide and the reducible nitro group allows for diverse chemical transformations, enabling the construction of complex molecular architectures.

References

The Ascendancy of Nitrobenzamides: From Early Synthesis to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide compounds, a class of molecules characterized by a benzene ring functionalized with both a nitro group and an amide moiety, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. The unique electronic properties conferred by the electron-withdrawing nitro group, coupled with the structural versatility of the amide bond, have enabled the development of a diverse array of therapeutic agents. Early research into these compounds was often foundational, exploring their synthesis and fundamental chemical properties. However, these initial investigations paved the way for the discovery of a wide spectrum of biological activities, including potent antimicrobial, anticancer, and antipsychotic effects. This technical guide provides a comprehensive overview of the early research and discovery of nitrobenzamide compounds, with a focus on their synthesis, quantitative biological data, and the molecular mechanisms that underpin their therapeutic potential.

I. Early Synthetic Methodologies

The foundational synthesis of nitrobenzamide compounds has been explored through several key chemical reactions. These early methods provided the necessary framework for the creation of diverse derivatives for biological screening.

General Synthesis Protocols

Two primary methods have been historically employed for the synthesis of nitrobenzamides:

-

From Nitrobenzoyl Chlorides: A common and efficient laboratory-scale synthesis involves the reaction of a nitro-substituted benzoyl chloride with an appropriate amine. This method is valued for its versatility in introducing a wide range of substituents on the amide nitrogen.

-

Direct Condensation: Another established method is the direct condensation of a nitrobenzoic acid with ammonia or an amine, which often requires a catalyst to proceed efficiently.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Nitrobenzamides [1]

-

Starting Materials: 3-Nitrobenzoyl chloride, a desired primary or secondary amine (e.g., aniline, methylamine), and a suitable base (e.g., pyridine or triethylamine).

-

Procedure:

-

The amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.

-

The solution is cooled in an ice bath.

-

3-Nitrobenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled amine solution with continuous stirring. The base is included to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then washed sequentially with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude N-substituted 3-nitrobenzamide product is purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 4-Nitrobenzamide via Direct Condensation [1]

-

Starting Materials: 4-Nitrobenzoic acid, ammonia, and a catalytic system (e.g., boric acid and polyethylene glycol).

-

Procedure:

-

4-Nitrobenzoic acid, boric acid, and polyethylene glycol are charged into a reaction flask with a suitable solvent mixture (e.g., isopropylbenzene and toluene).

-

The mixture is heated to 160-165 °C with stirring.

-

Ammonia gas is bubbled through the heated reaction mixture.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is filtered.

-

The solid is washed with an alkaline solution and then with water, followed by drying to yield 4-nitrobenzamide.

-

Protocol 3: Synthesis of (E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide [2]

-

Starting Materials: 4-Nitrobenzamide (1, 0.5 g), 2-nitrobenzaldehyde (2a, 0.25g), and a catalytic amount of glacial acetic acid.

-

Procedure:

-

Equimolar concentrations of 4-nitrobenzamide and 2-nitrobenzaldehyde are ground well with a catalytic amount of glacial acetic acid.

-

The solid mass is left to stand for 4-5 hours.

-

The product is dried for several hours and recrystallized from hot alcohol to obtain the pure product.

-

The progress of the reaction is monitored by TLC.

-

II. Quantitative Biological Activity

Early investigations into the biological effects of nitrobenzamide compounds have revealed their potential in treating a range of diseases. The following tables summarize key quantitative data from these studies.

Antimicrobial and Antitubercular Activity

Nitrobenzamides have demonstrated significant activity against various microbial pathogens, including Mycobacterium tuberculosis.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-benzyl 3,5-dinitrobenzamide (A6) | M. tuberculosis H37Rv | < 0.016 | [3] |

| N-benzyl 3,5-dinitrobenzamide (A11) | M. tuberculosis H37Rv | < 0.016 | [3] |

| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide (C1) | M. tuberculosis H37Rv | < 0.016 | |

| N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide (C4) | M. tuberculosis H37Rv | < 0.016 | |

| N-benzyl 3-fluoro-5-nitrobenzamide (A1) | M. tuberculosis H37Rv | 1.357 | |

| N-benzyl 3-bromo-5-nitrobenzamide (A2) | M. tuberculosis H37Rv | 0.459 | |

| Compound 3a | S. aureus | - | |

| Compound 3a1 | S. aureus | - |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The cytotoxic effects of nitrobenzamide derivatives have been evaluated against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | Jurkat | < 8.5 | |

| Compound 24 | HL-60 | < 8.5 | |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | A549 (Lung Carcinoma) | 0.028 | |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | HACAT (Non-neoplastic) | 22.2 | |

| 2-Aryl-5(6)-nitro-1H-benzimidazole derivative (3) | K562 (Leukemia) | - |

IC50: Half-maximal Inhibitory Concentration

Antipsychotic Activity (Substituted Benzamides)

While specific data for nitro-benzamides as antipsychotics is limited in early literature, research on substituted benzamides provides context for their potential interaction with dopamine receptors.

| Compound | Receptor | Ki (nM) | Reference |

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (12a) | Dopamine D2A | 3.2 | |

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (12a) | Dopamine D3 | 0.58 | |

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (12a) | Serotonin 5-HT1A | 0.82 |

Ki: Inhibitory Constant, a measure of binding affinity.

III. Mechanisms of Action and Signaling Pathways

The therapeutic effects of nitrobenzamide compounds are underpinned by distinct molecular mechanisms, which are visualized in the following diagrams.

Bioreductive Activation in Cancer Therapy

A key mechanism for the anticancer activity of nitroaromatic compounds is their bioreductive activation under the hypoxic conditions often found in solid tumors.

Caption: Bioreductive activation of nitrobenzamides in hypoxic cancer cells.

Inhibition of DprE1 in Mycobacterium tuberculosis

Certain nitrobenzamide derivatives exhibit potent antitubercular activity by targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for mycobacterial cell wall synthesis.

Caption: Inhibition of the DprE1 enzyme in M. tuberculosis by nitrobenzamides.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of some nitrobenzamide derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by nitrobenzamides.

IV. Conclusion

The journey of nitrobenzamide compounds from their initial synthesis to their recognition as promising therapeutic scaffolds highlights a classic narrative in medicinal chemistry. Early synthetic explorations laid the groundwork for the discovery of their potent and diverse biological activities. The quantitative data presented herein underscores their potential as effective antimicrobial, anticancer, and potentially antipsychotic agents. Furthermore, the elucidation of their mechanisms of action, including bioreductive activation, specific enzyme inhibition, and modulation of key signaling pathways, provides a rational basis for their further development. This technical guide serves as a foundational resource for researchers, offering a glimpse into the early discoveries that continue to inspire the design and synthesis of novel nitrobenzamide-based therapeutics. The continued investigation of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

- 1. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Nitrobenzamide

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₃ |

| Molar Mass | 166.13 g/mol |

| Melting Point | 174-178 °C |

| Appearance | Beige crystalline powder[1] |

| Water Solubility | < 0.1 mg/mL at 18 °C[2][3] |

Expected Solubility Profile in Organic Solvents

The molecular structure of this compound, featuring a polar amide group and a nitro group on an aromatic ring, suggests a varied solubility profile across different classes of organic solvents. The principle of "like dissolves like" provides a foundational understanding of its expected solubility. The presence of the amide group allows for hydrogen bonding, enhancing solubility in polar protic and aprotic solvents.

Based on the solubility of the closely related isomer, p-Nitrobenzamide, and general principles of chemical solubility, a qualitative solubility profile for this compound is presented in Table 2.[4] It is anticipated that this compound will exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in non-polar solvents.

Table 2: Expected Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The highly polar nature of DMSO effectively solvates the polar amide and nitro groups. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar solvent capable of disrupting the crystal lattice of this compound. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, leading to moderate solubility. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating interaction with the amide group of this compound. |

| Ethanol | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol. | |

| Isopropanol | Moderate to Low | The bulkier isopropyl group may hinder effective solvation compared to smaller alcohols. | |

| Esters | Ethyl Acetate | Moderate to Low | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but it is less effective at solvating the amide group than alcohols. |

| Non-Polar | Toluene | Low | The non-polar nature of toluene does not favorably interact with the polar functional groups of this compound. |

| Hexane | Very Low | As a non-polar hydrocarbon, hexane is a poor solvent for the polar this compound. | |

| Aqueous | Water | Very Low | The non-polar benzene ring dominates over the polar functional groups, leading to very limited aqueous solubility.[2] |

Quantitative Solubility Data of p-Nitrobenzamide

To provide a quantitative context, Table 3 presents the mole fraction solubility (x) of the positional isomer, p-Nitrobenzamide, in various organic solvents at different temperatures. This data, obtained using the isothermal shake-flask method, offers valuable insight into the solvent effects on the solubility of nitrobenzamides.

Table 3: Mole Fraction Solubility (x) of p-Nitrobenzamide in Various Solvents at Different Temperatures

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| DMSO | 0.1332 | 0.1745 | 0.2241 | 0.2821 | 0.3486 |

| DMF | 0.1211 | 0.1583 | 0.2021 | 0.2528 | 0.3104 |

| Ethyl Acetate | 0.0109 | 0.0157 | 0.0221 | 0.0305 | 0.0415 |

| Ethanol | 0.0079 | 0.0113 | 0.0158 | 0.0218 | 0.0298 |

| Isopropanol | 0.0053 | 0.0077 | 0.0109 | 0.0152 | 0.0210 |

| n-Propanol | 0.0051 | 0.0074 | 0.0105 | 0.0146 | 0.0202 |

| Acetonitrile | 0.0039 | 0.0058 | 0.0084 | 0.0119 | 0.0166 |

| n-Butanol | 0.0038 | 0.0055 | 0.0078 | 0.0109 | 0.0151 |

| Water | 0.0001 | 0.0002 | 0.0003 | 0.0004 | 0.0006 |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for the accurate determination of the thermodynamic solubility of this compound in an organic solvent of interest. This method is based on the well-established "shake-flask" technique.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Screw-cap vials (e.g., 20 mL)

-

Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

For gravimetric analysis (if the solvent is volatile and the solute is not), evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.

-

3. Data Calculation and Presentation:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or as a mole fraction.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The average solubility and the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and a decision-making process for selecting an appropriate analytical method.

Caption: Experimental workflow for solubility determination.

Caption: Decision tree for selecting an analytical method.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzamide

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Nitrobenzamide (C₇H₆N₂O₃), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for its characterization.

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported across various sources. The following table summarizes these key physical properties for easy comparison.

| Physical Property | Value (°C) | Value (°F) | Value (K) | Pressure | Source |

| Melting Point | 170.0 - 176.0 | - | - | N/A | Thermo Scientific Chemicals[1] |

| 174 - 178 | - | - | N/A | Sigma-Aldrich[2], ChemicalBook[3] | |

| 175 | - | - | N/A | Lab Pro Inc[4] | |

| 176.6 | 349.9 | 449.75 | N/A | PubChem | |

| Boiling Point | 317 | - | 590.15 | 760 mmHg | Sigma-Aldrich, ChemicalBook |

| 317.2 | 603 | 590.35 | 760 mmHg | PubChem |

Experimental Protocols

While specific experimental documentation for the determination of this compound's melting and boiling points is not detailed in the provided search results, standard laboratory procedures are well-established for these measurements.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus with a heated block and a thermometer.

-

Sample Preparation: A small amount of dry, purified this compound powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus (such as a Thomas-Hoover or a digital Mel-Temp®).

-

Methodology:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range. The reported melting point is often a range (e.g., 174-178 °C).

-

2.2. Boiling Point Determination

Given the high boiling point of this compound (317 °C), its determination requires careful execution to avoid thermal decomposition.

-

Instrumentation: The boiling point can be determined using distillation apparatus or a Thiele tube.

-

Methodology (Distillation):

-

A small quantity of this compound is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor is allowed to rise and surround the bulb of a thermometer.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This temperature is the boiling point at the given atmospheric pressure.

-

-

Considerations: Due to the high temperature, vacuum distillation may be employed to lower the boiling point and prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

Logical and Experimental Workflow

The characterization of a chemical compound such as this compound follows a logical progression from synthesis to purification and subsequent analysis of its physical and chemical properties.

References

Spectroscopic data for 2-Nitrobenzamide (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzamide, a key chemical intermediate in various synthetic processes. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification, purity assessment, and quality control in research and drug development settings. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic methods. The following sections provide a detailed analysis of the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 7.80 | m | Aromatic Protons (4H) | |

| 7.90 (broad s) | s | Amide Protons (NH₂) |

Note: The chemical shift of the amide protons can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 124.5 | Aromatic CH |

| 129.5 | Aromatic CH |

| 130.5 | Aromatic CH |

| 133.0 | Aromatic C-C(O)N |

| 134.0 | Aromatic CH |

| 147.0 | Aromatic C-NO₂ |

| 167.5 | Carbonyl C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| 1525 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| ~750 | Strong | Ortho-disubstituted Benzene Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| 166 | [M]⁺ (Molecular Ion) | |

| 150 | [M-O]⁺ or [M-NH₂]⁺ | |

| 120 | [M-NO₂]⁺ | |

| 92 | [C₆H₄O]⁺ | |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is recorded first. Then, the sample spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used.

-

Data Acquisition: For ESI-MS, the sample solution is infused into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of this compound.

References

The Multifaceted Therapeutic Potential of Substituted Benzamide Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a versatile and highly significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the core biological activities of substituted benzamide scaffolds, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antipsychotic properties. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

General Synthesis of Substituted Benzamides

The synthesis of substituted benzamides can be achieved through several reliable methods. A common approach involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent.[2] Alternatively, the reaction of a substituted benzoyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct, is widely employed.[2]

A general workflow for the synthesis and subsequent evaluation of substituted benzamide derivatives is a systematic process that begins with the chemical synthesis of the target compounds, followed by structural confirmation and comprehensive biological assessment.[1]

Anticancer Activity

A significant area of research has been dedicated to developing substituted benzamides as potential anticancer agents.[1] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action

Substituted benzamides exert their anticancer effects through various mechanisms, including:

-

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives act as HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Many benzamides function by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Signaling Pathway Modulation: Substituted benzamides can modulate key cellular signaling pathways that are often dysregulated in cancer. One such pathway is the STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a role in cell proliferation and survival. Some benzamides inhibit the phosphorylation of STAT3, which is a critical step for its activation. Another important pathway is the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Inhibition of NF-κB can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis.

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8u | A549 (Lung) | 0.165 | |

| BJ-13 | Gastric Cancer Cells | Potent | |

| I-25 (MY-943) | MGC-803 (Gastric) | 0.017 | |

| HCT-116 (Colon) | 0.044 | ||

| KYSE450 (Esophageal) | 0.030 | ||

| I-33 (MY-875) | MGC-803 (Gastric) | 0.027 | |

| HCT-116 (Colon) | 0.055 | ||

| KYSE450 (Esophageal) | 0.067 | ||

| 4f | A549 (Lung) | 7.5 | |

| HeLa (Cervical) | 9.3 | ||

| MCF-7 (Breast) | 8.9 | ||

| 4e | A549 (Lung) | 8.9 | |

| HeLa (Cervical) | 11.1 | ||

| MCF-7 (Breast) | 9.2 | ||

| 11c | HepG2 (Liver) | 1.65 - 3.07 | |

| HuCCA-1 (Cholangiocarcinoma) | 1.65 - 3.07 | ||

| A549 (Lung) | 1.65 - 3.07 | ||

| 12d | MDA-MB-468 (Breast) | 3.99 | |

| CCRF-CEM (Leukemia) | 4.51 | ||

| 12i | MDA-MB-468 (Breast) | 1.48 | |

| CCRF-CEM (Leukemia) | 9.83 | ||

| 8b | HepG-2 (Liver) | 2.36 | |

| 10c | HepG-2 (Liver) | 1.14 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Test compound (substituted benzamide)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the for-mazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Substituted benzamides have also emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

A key target for some antimicrobial benzamides is the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, a structure critical for bacterial cytokinesis, ultimately leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5a | E. coli | 3.12 | |

| B. subtilis | 6.25 | ||

| 6b | E. coli | 3.12 | |

| B. subtilis | 24 | ||

| 6c | E. coli | 24 | |

| B. subtilis | 6.25 | ||

| TXH9179 | MSSA, MRSA, VISA, VRSA, LRSA | 0.25 (mode) | |

| TXA707 | MSSA, MRSA, VISA, VRSA, LRSA | 1.0 (mode) | |

| Compound 2 | P. gingivalis | 62.5 | |

| S. aureus | 125 | ||

| S. epidermidis | 52.08 | ||

| P. aeruginosa | 62.5 | ||

| Compound 3 | P. gingivalis | 62.5 | |

| Compound 4a | P. aeruginosa | Better than standard | |

| Compound 4c | P. aeruginosa | Better than standard |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microplate

-

Test compound (substituted benzamide)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the concentration to a specific McFarland standard (e.g., 0.5).

-

Inoculation: Inoculate each well of the microplate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Anti-inflammatory Activity

Certain substituted benzamides have demonstrated significant anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data: Anti-inflammatory Activity

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 7 | COX-2 | 0.009 | - | |

| Compound 19 | COX-2 | 0.04 | - | |

| Compound 6b | COX-2 | 0.04 | 329 | |

| Compound 6j | COX-2 | 0.04 | 312 | |

| Compound 6e | COX-2 | 0.05 | - | |

| Celecoxib | COX-2 | 0.05 | 294 | |

| Thiazolylhydrazine methyl sulfonyl analogs | COX-2 | 0.14 - 0.24 | 10.00 - 714.28 | |

| Cyclic imides 2-5, 9, 11-14, 18, 19 | COX-2 | 0.15 - 0.90 | >55.6 - >333.3 |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Test compound (substituted benzamide)

-

Carrageenan solution (1% in saline)

-

Pletismometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the animals. A control group should receive the vehicle only.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume of the paw immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. The ED50 (effective dose that causes 50% inhibition) can be determined.

Anticonvulsant Activity

Substituted benzamides have been investigated for their potential as anticonvulsant agents.

Mechanism of Action

The precise mechanism of anticonvulsant action for many benzamides is still under investigation, but some are thought to act by modulating ion channels or neurotransmitter systems in the central nervous system.

Quantitative Data: Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg) | Reference |

| 4-amino-N-(2,6-dimethylphenyl)benzamide (2) | MES (oral, mice) | 1.7 | |

| Compound 3 | MES (oral, mice) | 3.5 | |

| Compound 4 | MES (oral, mice) | 5.6 | |

| 4A-2M4A-PB | MES (i.p., mice) | 15.4 | |

| 4-AEPB | MES (i.p., mice) | 28.6 (µmol/kg) | |

| MES (oral, rats) | 29.8 (µmol/kg) | ||

| Compound 5 | MES | 40.96 | |

| scPTZ | 85.16 | ||

| Compound 37 | MES | 12.92 |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compound (substituted benzamide)

-

Electrolyte solution

Procedure:

-

Compound Administration: Administer the test compound to the animals at various doses. A control group receives the vehicle.

-

Application of Electrical Stimulus: At the time of peak effect of the drug, apply a supramaximal electrical stimulus through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a positive result. The ED50, the dose that protects 50% of the animals from the tonic seizure, can be calculated.

Antipsychotic Activity

Substituted benzamides are a well-established class of atypical antipsychotic drugs.

Mechanism of Action

The antipsychotic effects of these compounds are primarily attributed to their antagonist activity at dopamine D2 receptors. Many atypical antipsychotics, including some substituted benzamides, also exhibit antagonist activity at serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.

Quantitative Data: Antipsychotic Activity

| Compound | Receptor | Ki (nM) | Reference |

| 12a | Dopamine D2A | 3.2 | |

| Dopamine D3 | 0.58 | ||

| Serotonin 5-HT1A | 0.82 | ||

| Clozapine | 5-HT2A:D2 affinity ratio | 14-80 fold higher for 5-HT2A |

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A)

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-raclopride for D2, [3H]-ketanserin for 5-HT2A)

-

Test compound (substituted benzamide)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, incubate the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the incubation buffer.

-

Filtration: After incubation, rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptors. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its affinity for the receptor.

Conclusion

The substituted benzamide scaffold is a remarkably versatile platform in drug discovery, yielding compounds with a wide array of potent biological activities. The examples and data presented in this guide highlight the significant potential of this chemical class in developing novel therapeutics for cancer, infectious diseases, inflammation, epilepsy, and psychosis. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more effective and safer benzamide-based drugs.

References

Unraveling the Potential Mechanism of Action of 2-Nitrobenzamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for 2-Nitrobenzamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, drawing from data on structurally related nitroaromatic compounds to postulate biological activity. While direct experimental data on this compound is limited, this guide offers a robust framework for future research and development.

Executive Summary

This compound, a small molecule featuring a nitro group and an amide moiety on a benzene ring, holds therapeutic promise based on the well-documented bioactivities of related nitrobenzamide derivatives. This guide explores three primary potential mechanisms of action: antimicrobial, anticancer, and anti-inflammatory activities. The core of its purported bioactivity lies in the chemistry of the nitro group, which can be metabolically activated to induce cellular stress and disrupt key biological pathways. This document outlines the hypothetical signaling cascades, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols, and provides visual diagrams to elucidate these potential mechanisms.

Potential Antimicrobial Mechanism: Redox Cycling and Oxidative Stress

The antimicrobial activity of nitroaromatic compounds is often attributed to the intracellular reduction of the nitro group.[1] In anaerobic or microaerophilic environments, host or microbial nitroreductases can reduce the nitro group of this compound into highly reactive nitrogen species, such as the nitroso and hydroxylamine derivatives.[2] These reactive intermediates can induce a state of oxidative stress by generating superoxide radicals, leading to widespread damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately resulting in microbial cell death.[2]

Quantitative Data: Antimicrobial Activity of Related Compounds

| Compound ID | Substitution | Test Organism | Strain | MIC (µg/mL) |

| 1a | 4-Nitro | Staphylococcus aureus | ATCC 29213 | 125 |

| Bacillus subtilis | ATCC 6633 | 62.5 | ||

| Escherichia coli | ATCC 25922 | 250 | ||

| Klebsiella pneumoniae | ATCC 4352 | 250 | ||

| Pseudomonas aeruginosa | ATCC 27853 | 500 | ||

| Candida albicans | ATCC 90028 | 250 | ||

| 1b | 5-Nitro | Staphylococcus aureus | ATCC 29213 | 250 |

| Bacillus subtilis | ATCC 6633 | 125 | ||

| Escherichia coli | ATCC 25922 | 500 | ||

| Klebsiella pneumoniae | ATCC 4352 | 500 | ||

| Pseudomonas aeruginosa | ATCC 27853 | >500 | ||

| Candida albicans | ATCC 90028 | 500 | ||

| Data extracted from Ertan, T., et al. (2007).[3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

-

Microorganism Strains: Utilize standardized strains of bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of this compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Anticancer Mechanisms

Based on the activities of related nitroaromatic compounds, two primary anticancer mechanisms are proposed for this compound: activity as a hypoxia-activated prodrug and inhibition of tubulin polymerization.

Hypoxia-Activated Prodrug

Solid tumors often contain hypoxic (low-oxygen) regions, which are resistant to conventional therapies. Nitroaromatic compounds can be selectively reduced in these hypoxic environments by endogenous reductases to form cytotoxic species. This bioreductive activation turns the relatively non-toxic prodrug into a potent anticancer agent specifically within the tumor microenvironment. The resulting reactive intermediates can cause DNA damage and induce cell death.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline-2,4(1H,3H)-diones, a critical scaffold in medicinal chemistry, starting from 2-nitrobenzamide. The synthesis involves a two-step process: the reduction of the nitro group to form 2-aminobenzamide, followed by cyclization with a carbonyl source to yield the desired quinazoline-2,4(1H,3H)-dione.

Introduction

Quinazoline-2,4(1H,3H)-diones are a privileged heterocyclic scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and anti-inflammatory properties. The synthesis of this core structure from readily available starting materials is of significant interest in drug discovery and development. This document outlines a reliable and efficient synthetic route from this compound.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence. The first step is the reduction of the nitro group of this compound to an amine, yielding 2-aminobenzamide. The second step involves the cyclization of 2-aminobenzamide with a suitable carbonyl source to form the quinazoline-2,4(1H,3H)-dione ring system.

Caption: Overall synthetic pathway from this compound.

Experimental Protocols

Step 1: Reduction of this compound to 2-Aminobenzamide

This protocol describes the reduction of the nitro group using iron powder in the presence of hydrochloric acid.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

-

Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a celite bed to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-aminobenzamide. The crude product can be purified by recrystallization if necessary.

Step 2: Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzamide

This protocol details the cyclization of 2-aminobenzamide using di-tert-butyl dicarbonate ((Boc)₂O) and 4-dimethylaminopyridine (DMAP).[1]

Materials:

-

2-Aminobenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of 2-aminobenzamide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add DMAP (1.2 mmol).

-

Add (Boc)₂O (1.5 mmol) to the mixture at room temperature under a nitrogen or argon atmosphere.

-

Stir the reaction mixture at room temperature for 12 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the pure quinazoline-2,4(1H,3H)-dione.[1]

Alternative Cyclization Protocol using Urea

An alternative, more classical method for the cyclization of 2-aminobenzamide involves heating with urea.

Materials:

-

2-Aminobenzamide

-

Urea

-

Sand bath or heating mantle

-

Reaction tube or flask

Procedure:

-

Thoroughly mix 2-aminobenzamide (1.0 eq) and urea (2.0 eq) in a reaction tube.

-

Heat the mixture in a sand bath or with a heating mantle to 190-200 °C.

-

Maintain this temperature for approximately 1 hour, during which ammonia gas will evolve.

-

Cool the reaction mixture to room temperature.

-

Treat the resulting solid with a hot sodium hydroxide solution to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the quinazoline-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted quinazoline-2,4(1H,3H)-diones from the corresponding 2-aminobenzamides using the (Boc)₂O/DMAP method.[1]

| Entry | Substituted 2-Aminobenzamide | Product | Yield (%) | Melting Point (°C) |

| 1 | 2-Aminobenzamide | Quinazoline-2,4(1H,3H)-dione | 88 | >250 |

| 2 | 2-Amino-5-methylbenzamide | 6-Methylquinazoline-2,4(1H,3H)-dione | 86 | >250 |

| 3 | 2-Amino-5-chlorobenzamide | 6-Chloroquinazoline-2,4(1H,3H)-dione | 90 | >250 |

| 4 | 2-Amino-5-bromobenzamide | 6-Bromoquinazoline-2,4(1H,3H)-dione | 85 | >250 |

| 5 | 2-Amino-5-fluorobenzamide | 6-Fluoroquinazoline-2,4(1H,3H)-dione | 82 | >250 |

| 6 | 2-Amino-4-methylbenzamide | 7-Methylquinazoline-2,4(1H,3H)-dione | 85 | >250 |

| 7 | 2-Amino-4-chlorobenzamide | 7-Chloroquinazoline-2,4(1H,3H)-dione | 87 | >250 |

Data adapted from ACS Omega 2020, 5, 16, 9614–9623.[1]

Reaction Mechanism and Workflow Visualization

Proposed Reaction Mechanism for Cyclization with (Boc)₂O and DMAP

The proposed mechanism for the formation of quinazoline-2,4(1H,3H)-dione from 2-aminobenzamide using (Boc)₂O and DMAP involves the formation of an active carbamic-carbonic anhydride intermediate, followed by intramolecular cyclization.

Caption: Proposed reaction mechanism for DMAP-catalyzed cyclization.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of quinazoline-2,4(1H,3H)-dione from this compound.

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: 2-Nitrobenzamide as a Scaffold for Novel Fluorogenic Chemosensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of fluorogenic chemosensors is a cornerstone of modern chemical biology and diagnostics, enabling the real-time detection of biologically and environmentally significant analytes. An ideal chemosensor exhibits high selectivity and sensitivity, often accompanied by a "turn-on" fluorescent response to minimize background signal. This document outlines the application of 2-nitrobenzamide as a versatile scaffold for the synthesis of novel fluorogenic chemosensors. The core principle lies in a reaction-based sensing mechanism where the nitro group of the this compound moiety acts as a fluorescence quencher. Upon selective reaction with a target analyte, the electronic properties of the fluorophore are restored, leading to a significant increase in fluorescence intensity.

The this compound framework offers several advantages:

-

Inherent Quenching: The electron-withdrawing nitro group can effectively quench the fluorescence of many fluorophores through mechanisms such as Photoinduced Electron Transfer (PET).

-

Reactive Handle: The nitro group can be chemically transformed, most notably reduced to an amino group, by specific analytes like hydrogen sulfide (H₂S) or under particular enzymatic conditions. This transformation provides a basis for selective detection.

-

Synthetic Accessibility: 2-Nitrobenzoic acid, the precursor to this compound, is a readily available and versatile starting material for coupling with various fluorogenic backbones.

This application note details the synthesis, characterization, and application of a novel fluorogenic chemosensor, NAB-NBD (this compound-Naphthalimide Derivative), designed for the detection of hydrogen sulfide (H₂S), a crucial biological signaling molecule.

Signaling Pathway and Experimental Workflow

The detection mechanism of NAB-NBD relies on the selective reduction of the nitro group by H₂S. In its native state, the electron-deficient this compound moiety quenches the fluorescence of the naphthalimide fluorophore. Upon introduction of H₂S, the nitro group is reduced to an electron-donating amino group, which inhibits the PET process and "turns on" the fluorescence of the naphthalimide.

Caption: A streamlined workflow for the synthesis, characterization, and evaluation of the NAB-NBD chemosensor.

Caption: The "turn-on" fluorescence mechanism of the NAB-NBD sensor upon reaction with H₂S.

Experimental Protocols